molecular formula C10H15Cl2FN2 B1443791 2-(4-Fluorophenyl)piperazine dihydrochloride CAS No. 65709-34-4

2-(4-Fluorophenyl)piperazine dihydrochloride

Cat. No.: B1443791
CAS No.: 65709-34-4
M. Wt: 253.14 g/mol
InChI Key: JELQVAKRTAIBQK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H13FN2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals .

Scientific Research Applications

2-(4-Fluorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is employed in the study of receptor-ligand interactions due to its structural similarity to neurotransmitters.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Future Directions

The future directions in the study of piperazine derivatives include further exploration of their synthesis, particularly focusing on C–H functionalization . Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties or when used for the treatment of HIV .

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serotonin receptors, particularly the 5-HT1A receptor . This interaction is crucial as it influences the reuptake and release of serotonin and norepinephrine . Additionally, this compound has been found to inhibit various Cytochrome P450 enzymes in the liver . These interactions highlight the compound’s role in modulating neurotransmitter levels and enzyme activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound acts as a 5-HT1A receptor agonist, which leads to changes in cell signaling pathways . This agonistic action can result in altered gene expression and metabolic processes within the cell. Furthermore, this compound has been shown to cause side effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting at higher doses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin receptors, particularly the 5-HT1A receptor, and acts as an agonist . This binding leads to the inhibition of serotonin and norepinephrine reuptake, resulting in increased levels of these neurotransmitters . Additionally, this compound inhibits Cytochrome P450 enzymes, affecting the metabolism of various substances in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound may result in persistent changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause side effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting . These findings highlight the importance of determining the appropriate dosage to achieve the desired effects while minimizing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it inhibits Cytochrome P450 enzymes . This inhibition affects the metabolic flux and levels of metabolites within the liver . Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other substances.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity . These interactions are crucial for understanding the compound’s distribution and potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for predicting its effects on cellular processes.

Preparation Methods

Chemical Reactions Analysis

2-(4-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(4-Fluorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELQVAKRTAIBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857189
Record name 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-34-4
Record name 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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